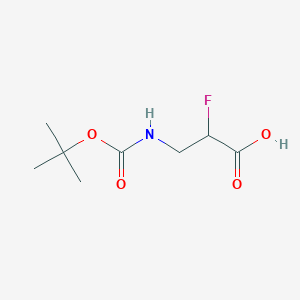

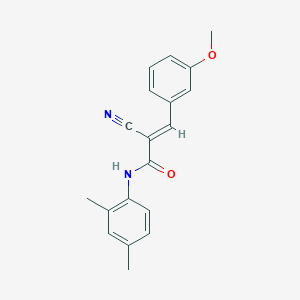

![molecular formula C20H17N3S B2872166 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine CAS No. 896023-30-6](/img/structure/B2872166.png)

6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazine derivatives, such as the one you’re asking about, are part of a larger group of nitrogen-containing heterocyclic compounds . These compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves starting from 1,3-diketones and involves a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .

科学的研究の応用

Antiviral Applications

The structural similarity of “6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine” to pyrimido[1,2-a]benzimidazoles suggests potential antiviral applications. Compounds in this class have shown efficacy against a broad spectrum of viruses, including influenza and other ARVI viruses, as well as tick-borne encephalitis . Their mechanism involves mimicking nucleoside structures, interfering with viral replication.

α-Glucosidase Inhibition for Diabetes Management

Derivatives of pyridazine, which share a core structure with the compound , have been studied for their α-glucosidase inhibitory activity. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels in diabetic patients . The compound could be a lead for new diabetes medications.

Cancer Research

Compounds with similar frameworks have been explored for their potential in cancer treatment, particularly as CDK2 inhibitors. CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can selectively target tumor cells . The compound may serve as a scaffold for developing new anticancer drugs.

作用機序

Target of Action

The primary target of 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the transition from the G1 phase to the S phase, 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine effectively halts cell proliferation .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness against its target suggests it has suitable bioavailability .

Result of Action

The inhibition of CDK2 by 6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine results in a significant reduction in cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

将来の方向性

The field of nitrogen-containing heterocycles, including pyridazine derivatives, is a vibrant area of research due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.

特性

IUPAC Name |

6-[(4-methylphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-24-20-12-11-19-21-18(13-23(19)22-20)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCSNVWAYQMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

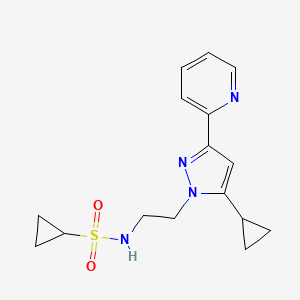

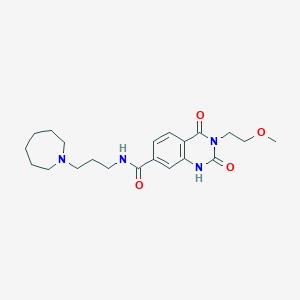

![4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2872084.png)

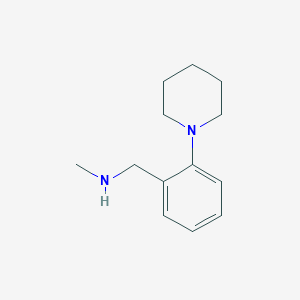

![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)

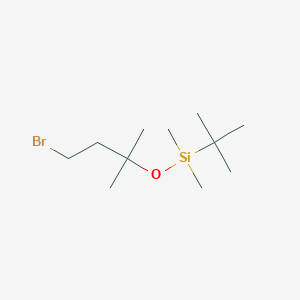

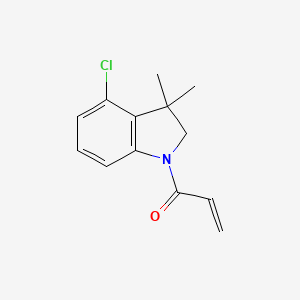

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2872089.png)

![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2872091.png)

![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)

![2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2872101.png)

![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)